Buergerinin F
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Overview
Description
Buergerinin F is a natural product found in Scrophularia buergeriana with data available.
Scientific Research Applications
Synthesis and Stereochemistry
- Buergerinin F has been synthesized to establish its absolute stereochemistry. The synthesis was achieved in 15 steps and 9% overall yield from thymidine, demonstrating the complexity and potential of Buergerinin F as a research compound in organic chemistry (Jeong-seok Han & T. Lowary, 2003).
Structural Analysis
- Two novel iridoids, including Buergerinin F, were identified and structurally characterized from Scrophularia buergeriana roots. This discovery highlights the unique carbon skeletons of these compounds and their potential bioactive properties (Shuang-jun Lin et al., 2000).
Methodology in Organic Synthesis
- Buergerinin F's synthesis involved an enantioselective aldol reaction, demonstrating its application in developing methodologies for asymmetric synthesis in organic chemistry. This process highlights the compound's role in advancing synthetic techniques (Isamu Shiina et al., 2009).
Phytochemistry
- A study on Scrophularia buergeriana Miq. led to the isolation of a new iridoid derivative named Buergerinin. The structural elucidation of this compound contributes to the field of phytochemistry, offering insights into the chemical diversity of plant-derived compounds (Xi-min Wu et al., 2014).
properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(1S,5R,7S)-7-methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecane |
InChI |
InChI=1S/C9H14O3/c1-8-6-7-9(12-8,2-4-10-7)3-5-11-8/h7H,2-6H2,1H3/t7-,8+,9+/m1/s1 |
InChI Key |
VDNOJCIJTVZCTC-VGMNWLOBSA-N |
Isomeric SMILES |
C[C@@]12C[C@@H]3[C@](O1)(CCO3)CCO2 |
Canonical SMILES |
CC12CC3C(O1)(CCO3)CCO2 |
synonyms |
buergerinin F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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